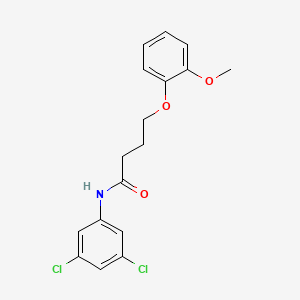

N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide

描述

N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide is a synthetic amide derivative featuring a 3,5-dichlorophenyl group linked via a butanamide chain to a 2-methoxyphenoxy moiety.

属性

IUPAC Name |

N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO3/c1-22-15-5-2-3-6-16(15)23-8-4-7-17(21)20-14-10-12(18)9-13(19)11-14/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBARHKQIMGLQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCCC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide typically involves a multi-step process. One common method includes the reaction of 3,5-dichloroaniline with 4-(2-methoxyphenoxy)butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

化学反应分析

Types of Reactions

N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Applications

Synthesis Intermediate

N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Reactivity and Transformations

The compound can undergo several chemical reactions, including:

- Oxidation: Can be oxidized to form carboxylic acids or ketones using reagents like potassium permanganate.

- Reduction: Reduction reactions can yield alcohols or amines when treated with lithium aluminum hydride.

- Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, enabling the formation of diverse derivatives.

Biological Applications

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its ability to inhibit the growth of various bacterial strains. The compound's structure facilitates penetration through bacterial membranes, disrupting cellular functions and leading to cell death.

Anti-inflammatory Properties

The compound is also being investigated for its potential anti-inflammatory effects. Preliminary studies suggest that it may interact with specific molecular targets involved in inflammatory pathways, making it a candidate for therapeutic applications in treating inflammatory diseases.

Medicinal Chemistry

This compound is under investigation for its therapeutic potential in various medical conditions. Its unique structural features may allow it to act on specific enzymes or receptors, contributing to its pharmacological effects.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for use in creating novel polymers and coatings, which can have applications in various fields such as materials science and engineering.

作用机制

The mechanism by which N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

a) 4-(3,4-dichlorophenyl)-N-(quinolin-8-yl)butanamide (3ab)

- Structure: Differs in the amide substituent (quinolin-8-yl vs. 2-methoxyphenoxy) and aryl substitution pattern (3,4-dichloro vs. 3,5-dichloro).

- Synthesis : Synthesized via Suzuki-Miyaura coupling with 70% yield, lower than the 94% yield of the trifluoromethyl analog (3aa) under similar conditions .

- Implications: The quinolin-8-yl group may enhance aromatic stacking interactions in biological targets, whereas the methoxyphenoxy group in the target compound could improve solubility due to its oxygen-rich structure.

b) N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide

Research Findings and Implications

Substituent Effects on Bioactivity

- Agrochemical Potential: Benzamide analogs with 3,5-dichlorophenyl groups (e.g., ) are used as insecticides, suggesting the target compound could be explored for similar applications .

生物活性

N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide is an organic compound that has attracted attention in various scientific fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound can be synthesized through a multi-step process involving the reaction of 3,5-dichloroaniline with 4-(2-methoxyphenoxy)butanoic acid. The reaction typically employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an organic solvent like dichloromethane under reflux conditions.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors that are integral to various biological pathways. This compound has been studied for its potential antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications in treating inflammatory diseases.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular functions and leading to cell death.

Anti-inflammatory Effects

This compound has also demonstrated potential as an anti-inflammatory agent. In studies involving lipopolysaccharide (LPS)-induced inflammation models, the compound significantly reduced levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. These findings suggest that it may modulate inflammatory pathways by inhibiting key signaling molecules like STAT3 and NF-κB .

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study on Antimicrobial Activity | Demonstrated inhibition of bacterial growth in vitro | Supports potential use as an antimicrobial agent |

| LPS-Induced Inflammation Study | Reduced IL-1β and IL-6 levels in treated groups | Indicates anti-inflammatory properties |

| Toxicity Assessment | NOAEL established at 500 mg/kg bw/day; no significant adverse effects observed | Suggests safety profile for further development |

Toxicological Profile

In toxicity studies, this compound was administered to mixed race albino rats. The results indicated no significant adverse effects at doses up to 500 mg/kg bw/day. This establishes a no-observed-adverse-effect level (NOAEL), highlighting the compound's safety for potential therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。